Talaporfine

Vue d'ensemble

Description

Talaporfin (also known as Talaporfin sodium) is a photosensitizer used in photodynamic therapy (PDT). PDT is a medical procedure that uses light and a photosensitizer to treat certain conditions. Talaporfin is a photosensitizer that is used in PDT and has been used to treat a variety of conditions, including cancer, age-related macular degeneration (AMD), and certain vascular lesions. Talaporfin is a potent photosensitizer that is both safe and effective in treating these conditions.

Applications De Recherche Scientifique

Thérapie photodynamique interstitielle

La talaporfine est utilisée dans la thérapie photodynamique interstitielle (i-PDT) pour traiter les gliomes malins . Dans cette thérapie, la this compound est utilisée comme photosensibilisateur pour induire des dommages aux tissus tumoraux. Le processus implique l’administration de this compound sodique (TPS) dans un modèle de gliome chez la souris, suivie d’une irradiation à l’aide d’une fibre optique en plastique de petit diamètre . Cette thérapie induit l’apoptose dans la zone proche de la source lumineuse, tandis que des effets vasculaires tels que la formation de thrombus de fibrine se produisent dans la zone légèrement éloignée de la source lumineuse .

Traitement du glioblastome

Le glioblastome, l’une des tumeurs cérébrales primaires les plus difficiles à traiter, peut être traité à l’aide de la this compound . Le traitement consiste à effectuer une résection maximale sûre pour enlever le plus de tumeur possible sans aggraver les symptômes neurologiques du patient .

Caractéristiques de fluorescence et imagerie de durée de vie

La this compound présente des caractéristiques de fluorescence uniques, qui peuvent être utilisées pour l’imagerie de durée de vie dans les cellules normales et cancéreuses . L’intensité de fluorescence de la this compound diminue lors de la photoirradiation, et cette réduction est plus rapide dans les cellules cancéreuses que dans les cellules normales . Cette propriété est utilisée pour distinguer les cellules normales des cellules cancéreuses .

Thérapie photodynamique (TPD)

La this compound est utilisée comme photosensibilisateur en thérapie photodynamique (TPD) pour le traitement de maladies telles que le cancer du poumon de stade précoce . En TPD, les espèces réactives de l’oxygène (ROS) sont générées par l’exposition à la lumière visible ou proche infrarouge des photosensibilisateurs accumulés, ce qui entraîne la dégradation irréversible des cellules malades

Mécanisme D'action

Target of Action

Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .

Mode of Action

Talaporfin’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, Talaporfin is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .

Biochemical Pathways

The biochemical pathways affected by Talaporfin involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by Talaporfin can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .

Pharmacokinetics

The pharmacokinetics of Talaporfin are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of Talaporfin in the myocardium .

Result of Action

The result of Talaporfin’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .

Action Environment

The action environment of Talaporfin is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with Talaporfin . Furthermore, the efficacy of Talaporfin can be influenced by factors such as the type of cancer and its location .

Safety and Hazards

When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Analyse Biochimique

Biochemical Properties

Talaporfin sodium plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy . It interacts with various biomolecules, including enzymes and proteins, within the cell. The nature of these interactions primarily involves the generation of reactive oxygen species (ROS) upon exposure to a specific wavelength of light . This process is crucial for the cytotoxic effect of talaporfin sodium in cancer cells .

Cellular Effects

Talaporfin sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . Furthermore, talaporfin sodium impacts cell signaling pathways and gene expression, leading to the death of cancer cells . It also affects cellular metabolism by generating reactive oxygen species, which can cause oxidative damage .

Molecular Mechanism

The mechanism of action of talaporfin sodium at the molecular level involves a photochemical reaction. Upon irradiation with a specific wavelength of light, talaporfin sodium generates reactive oxygen species. These ROS can cause direct damage to cellular components, including biomolecules like proteins and nucleic acids, leading to cell death . This process is central to the therapeutic effect of talaporfin sodium in photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of talaporfin sodium change over time. A kinetic study of talaporfin sodium demonstrated that a dose of 10 mg/kg and 90 minutes after administration was the appropriate dose and timing for interstitial photodynamic therapy . The study also showed that talaporfin sodium induces apoptosis in the area close to the light source .

Dosage Effects in Animal Models

The effects of talaporfin sodium vary with different dosages in animal models. For instance, in a mouse allograft glioma model, it was found that an irradiation energy density of 100 J/cm2 or higher was required to achieve therapeutic effects over the entire tumor tissue .

Metabolic Pathways

Talaporfin sodium is involved in various metabolic pathways within the cell. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of talaporfin sodium, and the activation of K-Ras is involved as a regulatory mechanism .

Transport and Distribution

Talaporfin sodium is transported and distributed within cells and tissues through endocytic pathways. It is taken up by cells through clathrin- and caveolae-dependent endocytosis and is then translocated from early endosomes to lysosomes .

Subcellular Localization

The subcellular localization of talaporfin sodium is primarily within the lysosomes . This localization is crucial for its activity and function, as the lysosomes are where talaporfin sodium is ultimately degraded . This process is essential for the cytotoxic effect of talaporfin sodium in photodynamic therapy .

Propriétés

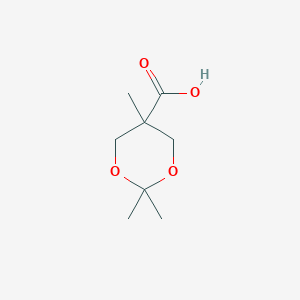

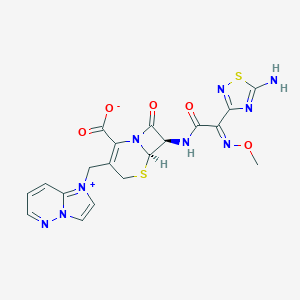

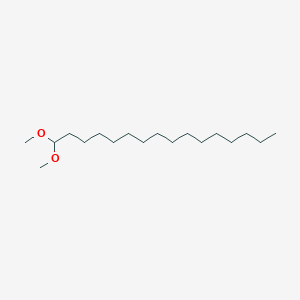

| { "Design of the Synthesis Pathway": "Talaporfin can be synthesized through a multi-step process involving various chemical reactions.", "Starting Materials": [ "5-Aminolevulinic acid", "Diethyl L-tartrate", "Triphosgene", "Methanol", "Acetic acid", "Sodium hydroxide", "Methyl iodide", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of 5-aminolevulinic acid and diethyl L-tartrate in methanol in the presence of acetic acid and sodium hydroxide to produce 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid", "2. Conversion of 5-(1-carboxyethyl)-4,5-dihydro-2-furancarboxylic acid to its acid chloride derivative using triphosgene in toluene", "3. Reaction of the acid chloride derivative with methyl iodide in the presence of sodium bicarbonate in methanol to produce 5-(1-methyl-1H-imidazol-5-yl)-4,5-dihydro-2-furancarboxylic acid methyl ester", "4. Hydrolysis of the methyl ester using sodium hydroxide in water to produce talaporfin" ] } | |

Numéro CAS |

110230-98-3 |

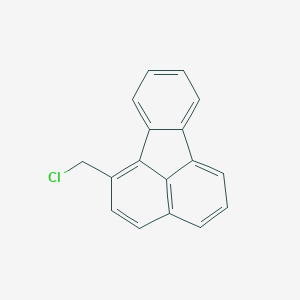

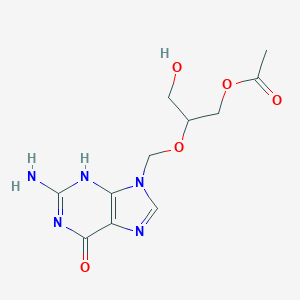

Formule moléculaire |

C38H41N5O9 |

Poids moléculaire |

711.8 g/mol |

Nom IUPAC |

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |

Clé InChI |

SIEXFRDYNDREBM-MYPKMOTOSA-N |

SMILES isomérique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonymes |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)